molecular formula C21H16ClN3O5S B505422 N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide

N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide

Cat. No.: B505422
M. Wt: 457.9g/mol
InChI Key: FHHLXPSMBCPQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzodioxine ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl precursor. This precursor is then reacted with 3-chloro-4-aminophenyl isothiocyanate under controlled conditions to form the intermediate product. The final step involves the cyclization of the intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce an amine.

Scientific Research Applications

N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan ring and carbamothioyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
  • N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-4-methylbenzene

Uniqueness

N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide is unique due to its combination of a furan ring, a benzodioxine ring, and a carbamothioyl group

Properties

Molecular Formula

C21H16ClN3O5S

Molecular Weight

457.9g/mol

IUPAC Name

N-[[3-chloro-4-(furan-2-carbonylamino)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H16ClN3O5S/c22-14-11-13(4-5-15(14)24-20(27)17-2-1-7-28-17)23-21(31)25-19(26)12-3-6-16-18(10-12)30-9-8-29-16/h1-7,10-11H,8-9H2,(H,24,27)(H2,23,25,26,31)

InChI Key

FHHLXPSMBCPQDM-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl

Origin of Product

United States

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